Copper(II) tetrafluoroborate hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

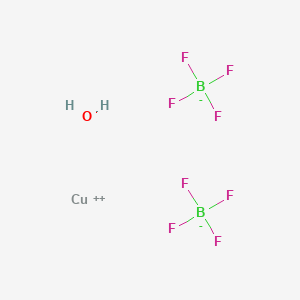

Copper(II) tetrafluoroborate hydrate is an inorganic compound with the formula Cu(BF₄)₂·xH₂O. It is typically encountered as a blue crystalline solid and is highly soluble in water. This compound is known for its use in various chemical reactions and industrial applications, particularly in organic synthesis and electroplating .

作用機序

Target of Action

Copper(II) tetrafluoroborate hydrate primarily targets organic compounds in chemical reactions. It acts as a catalyst in various organic synthesis reactions .

Mode of Action

The compound interacts with its targets by acting as a Lewis acid. It can facilitate Diels-Alder reactions, cyclopropanation of alkenes with diazo reagents, and Meinwald Rearrangement reactions on Epoxides . In these applications, the copper(II) is reduced to a copper(I) catalyst .

Result of Action

The result of this compound’s action is the facilitation of various organic reactions. It enables chemoselective N-tert-butoxycarbonylation of amines with di-tert-butyl dicarbonate . It also serves as a starting material for homometallic, trinuclear heteroscorpionate complexes applied in studies of electronic and magnetic properties .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and humidity. For instance, it is assumed to be the hexahydrate (x = 6), but this salt can be partially dehydrated to the tetrahydrate . This suggests that the hydration state, and thus the reactivity of the compound, could be influenced by the surrounding humidity and temperature conditions.

生化学分析

Biochemical Properties

Copper(II) tetrafluoroborate hydrate plays a significant role in biochemical reactions due to its ability to act as a Lewis acid. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a catalyst in the Meinwald rearrangement reactions of epoxides . In these reactions, this compound facilitates the conversion of epoxides to carbonyl compounds by stabilizing the transition state. Additionally, it is involved in the cyclopropanation of alkenes with diazo reagents, where it is reduced to a copper(I) catalyst .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound is known to be hygroscopic, meaning it readily absorbs moisture from the air, which can affect its stability and reactivity . Over time, this compound may degrade, leading to changes in its effectiveness in biochemical reactions. Long-term studies have shown that the compound can transform from its hexahydrate form to a tetrahydrate form upon heating . These changes can impact its interactions with cellular components and its overall biochemical activity.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound may act as a beneficial catalyst in biochemical reactions, enhancing metabolic processes. At high doses, this compound can exhibit toxic effects, potentially leading to cellular damage or dysfunction. Studies have shown that excessive exposure to copper compounds can result in oxidative stress, disrupting cellular homeostasis and leading to adverse health effects .

準備方法

Synthetic Routes and Reaction Conditions

Copper(II) tetrafluoroborate hydrate can be synthesized by reacting copper(II) oxide or copper(II) carbonate with tetrafluoroboric acid. The reaction typically takes place in an aqueous medium, and the resulting solution is then evaporated to yield the hydrated salt. The general reaction is as follows:

CuO+2HBF4→Cu(BF4)2+H2O

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of copper(II) sulfate and sodium tetrafluoroborate. The reaction is carried out in an aqueous solution, and the product is crystallized out by evaporation. The reaction can be represented as:

CuSO4+2NaBF4→Cu(BF4)2+Na2SO4

化学反応の分析

Types of Reactions

Copper(II) tetrafluoroborate hydrate undergoes various types of chemical reactions, including:

Oxidation-Reduction Reactions: In some organic reactions, copper(II) is reduced to copper(I), acting as a catalyst.

Substitution Reactions: It can participate in ligand exchange reactions where the tetrafluoroborate anions are replaced by other ligands.

Common Reagents and Conditions

Oxidation-Reduction: Common reagents include diazo compounds and alkenes, where copper(II) tetrafluoroborate acts as a Lewis acid.

Substitution: Reagents such as phosphines and amines are used under mild conditions to facilitate ligand exchange.

Major Products

Cyclopropanation of Alkenes: Using diazo compounds, the major product is cyclopropane derivatives.

Meinwald Rearrangement: Epoxides are converted to carbonyl compounds.

科学的研究の応用

Copper(II) tetrafluoroborate hydrate is widely used in scientific research due to its versatility:

Chemistry: It serves as a catalyst in organic synthesis, particularly in Diels-Alder reactions and cyclopropanation.

Biology: It is used in the study of metalloproteins and enzyme mimetics.

Medicine: Research into its potential use in drug delivery systems and as an antimicrobial agent.

Industry: Employed in copper electroplating and the production of printed circuits

類似化合物との比較

Similar Compounds

- Copper(II) chloride

- Copper(II) oxide

- Copper(II) triflate

- Sodium tetrafluoroborate

- Lithium tetrafluoroborate

- Silver tetrafluoroborate

Uniqueness

Copper(II) tetrafluoroborate hydrate is unique due to its high solubility in water and its ability to act as a versatile Lewis acid in various organic reactions. Its hydrated form also allows for easy handling and application in aqueous solutions, making it distinct from other copper(II) salts .

特性

IUPAC Name |

copper;ditetrafluoroborate;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BF4.Cu.H2O/c2*2-1(3,4)5;;/h;;;1H2/q2*-1;+2; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYLPBVRGTDBGBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.O.[Cu+2] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2CuF8H2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(Benzyloxy)-5-fluorophenyl]-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B3041452.png)

![1-{4-(Benzyloxy)-2-[(4-fluorobenzyl)oxy]phenyl}-3-(4-methylphenyl)prop-2-en-1-one](/img/structure/B3041453.png)

![N1-{2-methyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-chloroacetamide](/img/structure/B3041457.png)

![2-[(2-{2-Methyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]anilino}-2-oxoethyl)thio]pyridinium-1-olate](/img/structure/B3041458.png)

![1-(4-Fluorophenyl)-3-[(2,3,5,6-tetrachloro-4-pyridyl)thio]prop-2-en-1-one](/img/structure/B3041460.png)

![2-(4-aminobenzoyl)-N-[2-(trifluoromethyl)phenyl]hydrazine-1-carbothioamide](/img/structure/B3041466.png)

![N1-[4-chloro-3-(trifluoromethyl)phenyl]-4-chloro-3-nitro-1-benzenesulphonamide](/img/structure/B3041469.png)

![{4-[(Cyanomethyl)thio]-2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl}(triphenyl)phosphonium chloride](/img/structure/B3041475.png)